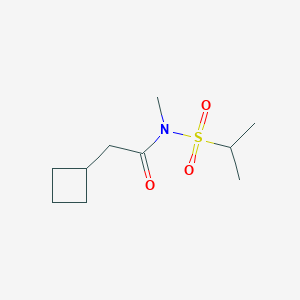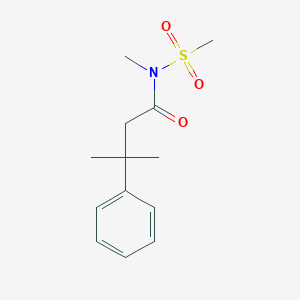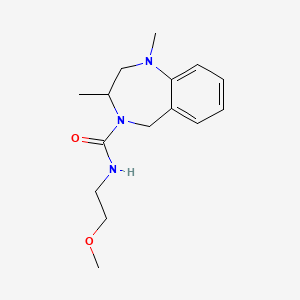
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Mechanism of Action
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This leads to a decrease in fluid secretion and an increase in mucus viscosity, which can help alleviate symptoms of CF and other diseases.
Biochemical and Physiological Effects:
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway inflammation, improvement of mucociliary clearance, and modulation of pancreatic secretion and male fertility. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CFTR inhibition, its ability to improve mucociliary clearance, and its anti-inflammatory properties. However, it also has some limitations, including potential off-target effects and the need for further optimization for use in clinical applications.
Future Directions
There are several future directions for research on 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and related compounds. These include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other diseases such as chronic obstructive pulmonary disease and asthma, and the exploration of combination therapies with CFTR modulators and other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and its potential clinical applications.
Synthesis Methods
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-pyridinecarbonitrile with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy.
Scientific Research Applications
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and diseases. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, leading to improved mucociliary clearance and reduced inflammation in CF patients. 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been used to study the role of CFTR in sweat gland function, pancreatic secretion, and male fertility.
properties
IUPAC Name |
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O2S/c14-9-2-4-12(19-7-9)20-23(21,22)10-3-1-8(6-18)11(5-10)13(15,16)17/h1-5,7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNQNEXQUCSGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)



![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)